molecular formula C26H25NO7S B11006634 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-valinate

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-valinate

Cat. No.: B11006634
M. Wt: 495.5 g/mol
InChI Key: XTBYRSLXIVKFDF-DEOSSOPVSA-N
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Description

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-valinate is a complex organic compound with a unique structure that combines a benzo[c]chromene core with a sulfonylated valinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-valinate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for the Diels–Alder reaction and automated peptide synthesizers for the coupling step to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-valinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-valinate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-valinate is unique due to its combination of a benzo[c]chromene core with a sulfonylated valinate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H25NO7S

Molecular Weight

495.5 g/mol

IUPAC Name

(8-methoxy-6-oxobenzo[c]chromen-3-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C26H25NO7S/c1-15(2)24(27-35(30,31)19-9-5-16(3)6-10-19)26(29)33-18-8-12-21-20-11-7-17(32-4)13-22(20)25(28)34-23(21)14-18/h5-15,24,27H,1-4H3/t24-/m0/s1

InChI Key

XTBYRSLXIVKFDF-DEOSSOPVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C(C)C)C(=O)OC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3

Origin of Product

United States

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